5-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
Description
This compound features a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at position 3 and an azetidin-3-yl moiety at position 3. The azetidine ring is further functionalized with a 7-methoxybenzofuran-2-carbonyl group.
Properties
IUPAC Name |
(7-methoxy-1-benzofuran-2-yl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-24-13-5-2-4-11-8-14(25-16(11)13)19(23)22-9-12(10-22)18-20-17(21-26-18)15-6-3-7-27-15/h2-8,12H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZQNYOGPBSEDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₉H₁₈N₄O₃S
- Molecular Weight : 366.44 g/mol
The presence of the oxadiazole ring and the thiophene moiety suggests potential interactions with biological targets, making it a candidate for various pharmacological applications.
Research has indicated that this compound may exhibit FGFR (Fibroblast Growth Factor Receptor) inhibitory activity . FGFRs are critical in various cellular processes, including proliferation and differentiation. Inhibition of these receptors can lead to reduced tumor growth and metastasis in cancer models .
Biological Activities
The biological activities of the compound can be categorized as follows:
- Antitumor Activity : Studies have demonstrated that derivatives of oxadiazoles possess significant antitumor properties. The compound's ability to inhibit FGFR may contribute to its antitumor effects by disrupting signaling pathways essential for cancer cell survival .
- Antimicrobial Properties : Preliminary investigations suggest that related compounds exhibit antimicrobial activity against various bacterial strains. The benzofuran component may enhance this activity through specific interactions with microbial enzymes .
- Enzyme Inhibition : The compound's structural features indicate potential as an inhibitor for specific enzymes involved in metabolic pathways, which could be exploited for therapeutic benefits in metabolic disorders .
Case Study 1: Antitumor Efficacy
In a study assessing the antitumor efficacy of oxadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: FGFR Inhibition
A recent patent highlighted the FGFR inhibitory activity of similar compounds, suggesting that they could serve as therapeutic agents in treating cancers characterized by aberrant FGFR signaling. The study involved both in vitro assays and in vivo models demonstrating reduced tumor growth upon treatment with these compounds .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cells | |
| Antimicrobial | Active against certain bacterial strains | |
| Enzyme Inhibition | Potential inhibitors for metabolic enzymes |
Table 2: Case Study Results
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. The specific compound has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. Inhibiting FGFRs can disrupt tumor growth and angiogenesis, making this compound a candidate for further development as an anticancer agent .
Antimicrobial Properties
Studies have suggested that derivatives of oxadiazoles possess antimicrobial activity against a range of pathogens. The presence of the thiophene group may enhance this activity, potentially making the compound useful in treating infections caused by resistant bacteria and fungi .
Neurological Applications
The unique structure of this compound also positions it as a potential candidate for neurological applications. Compounds with similar structures have been studied for their effects on neurodegenerative diseases due to their ability to cross the blood-brain barrier and modulate neuroinflammatory responses .
Case Study 1: FGFR Inhibition
A study published in a patent document highlighted the synthesis and evaluation of compounds with FGFR inhibitory activity. The findings suggested that the incorporation of the azetidine and oxadiazole moieties significantly improved the binding affinity to FGFRs compared to other known inhibitors . This positions the compound as a strong candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Testing
In vitro testing of related oxadiazole compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiophene group could enhance antibacterial potency, suggesting that similar modifications could be explored for the compound discussed here .
Comparison with Similar Compounds
Structural Analogues with 1,2,4-Oxadiazole vs. 1,2,4-Thiadiazole Cores
The substitution of oxygen (oxadiazole) with sulfur (thiadiazole) in the heterocyclic core significantly alters physicochemical properties. For example:
- DTCPBO (7-(4-(di-p-tolylamino)phenyl)benzo[c][1,2,5]oxadiazole-4-carbonitrile) and DTCTB (7-(5-(di-p-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazole-4-carbonitrile) exhibit distinct electronic behaviors due to the electronegativity difference between O and S. Oxadiazoles generally have higher polarity and lower lipophilicity compared to thiadiazoles, impacting solubility and membrane permeability .
Table 1: Core Heterocycle Comparison
| Compound | Core Structure | Substituents | Key Property |
|---|---|---|---|
| Target Compound | 1,2,4-Oxadiazole | Thiophen-2-yl, azetidin-3-yl | High polarity, rigid |
| DTCTB | 1,2,5-Thiadiazole | Di-p-tolylamino, thiophen-2-yl | Enhanced conjugation |
| 5-Diacetylamino-thiadiazolone | 1,2,4-Thiadiazole | Diacetylamino | Redox stability |
Azetidine-Containing Derivatives
Azetidine rings, such as the azetidin-3-yl group in the target compound, are rare but critical for conformational restriction. synthesizes azetidin-2-one derivatives via hydrazide intermediates, highlighting the role of azetidine in modulating bioactivity. For example:
- Ethyl Benzimidazole acetate derivatives () with azetidin-2-one show improved metabolic stability compared to non-cyclic amines. The target compound’s 7-methoxybenzofuran substituent may further enhance binding affinity to aromatic receptors .
Thiophen-2-yl Substituted Compounds
The thiophen-2-yl group is a common pharmacophore in bioactive molecules. describes 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole , where thiophene analogs demonstrate antitumor activity. The target compound’s thiophen-2-yl group likely contributes to π-π stacking interactions, similar to benzothiazole derivatives .
Q & A
Q. What are the standard synthetic routes for preparing 5-[1-(7-methoxy-1-benzofuran-2-carbonyl)azetidin-3-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole?
The synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Formation of the azetidine ring via cyclization of a β-amino alcohol or alkylation of a secondary amine. For example, azetidin-3-yl intermediates can be prepared using nitroarene reductive cyclization (e.g., Pd-catalyzed methods with formic acid derivatives as CO surrogates) .
- Step 2 : Coupling the azetidine moiety with 7-methoxy-1-benzofuran-2-carbonyl chloride under Schotten-Baumann conditions .
- Step 3 : Constructing the 1,2,4-oxadiazole ring by reacting a nitrile precursor with hydroxylamine, followed by dehydration. Microwave-assisted synthesis may improve yield and reduce reaction time compared to traditional thermal methods .
Q. How is the structural integrity of this compound validated?
Structural characterization employs:
Q. What preliminary biological screening assays are recommended?
Initial activity profiling focuses on:
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values determined .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC. Structural analogs with similar oxadiazole-thiophene motifs show IC values <50 μM .
- Enzyme Inhibition : Testing against kinases or proteases via fluorescence-based assays to identify lead targets .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole ring formation?
Yield optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity of nitrile intermediates .
- Catalysis : Using ZnCl or Ce(SO) to accelerate cyclodehydration .
- Microwave Assistance : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves purity by minimizing side reactions .
Q. What computational methods predict the compound’s reactivity and binding affinity?
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature enhances interactions with biological targets .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., EGFR kinase). Docking scores (<-8 kcal/mol) suggest strong binding .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking results .
Q. How do structural modifications influence biological activity?
Key modifications and effects:
- Azetidine Substitution : Replacing the 7-methoxybenzofuran group with a phenylsulfonyl moiety (as in ) reduces cytotoxicity but improves solubility .
- Oxadiazole vs. Triazole : Oxadiazole derivatives exhibit higher metabolic stability than triazoles due to reduced susceptibility to enzymatic hydrolysis .
- Thiophene Position : 3-(Thiophen-2-yl) analogs show 2–3× higher anticancer activity than 3-(thiophen-3-yl) variants, attributed to better π-π stacking .
Q. How can contradictory bioactivity data between assays be resolved?
Contradictions often arise from assay conditions:
- Cell Line Variability : Test across multiple lines (e.g., HT-29 vs. A549) to rule out cell-specific effects .
- Assay Sensitivity : Compare colorimetric (MTT) vs. luminescent (CellTiter-Glo) viability assays; the latter detects ATP and is less prone to interference from redox-active compounds .
- Pharmacokinetic Factors : Evaluate plasma stability and membrane permeability (e.g., Caco-2 assays) to distinguish intrinsic activity from bioavailability issues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
